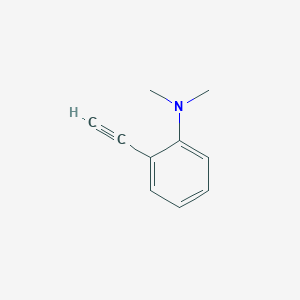
4-(1,3-Thiazol-5-yl)-1,2,3,6-tetrahydropyridinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride is a heterocyclic compound that features a thiazole ring fused with a tetrahydropyridine moiety. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride typically involves the formation of the thiazole ring followed by the fusion with the tetrahydropyridine moiety. One common method includes the reaction of appropriate thioamides with α-haloketones under basic conditions to form the thiazole ring . The tetrahydropyridine moiety can be introduced through subsequent cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the tetrahydropyridine moiety.
Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Aplicaciones Científicas De Investigación
4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes, receptors, or other proteins . This interaction can lead to various physiological effects, depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
What sets 4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride apart is its unique combination of the thiazole ring with the tetrahydropyridine moiety, which may confer distinct biological activities and chemical reactivity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C8H12Cl2N2S |
|---|---|
Peso molecular |
239.16 g/mol |
Nombre IUPAC |
5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole;dihydrochloride |
InChI |
InChI=1S/C8H10N2S.2ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;;/h1,5-6,9H,2-4H2;2*1H |
Clave InChI |
HERVSVMDAVXJEY-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC=C1C2=CN=CS2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13541772.png)


![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)








